N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a triazine-based compound featuring a dimethylamino group at position 4, a methoxy group at position 6, and an indolizine-2-carboxamide moiety linked via a methyl group to the triazine core. The triazine ring system is known for its versatility in medicinal and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21(2)15-18-13(19-16(20-15)24-3)9-17-14(23)11-8-12-6-4-5-7-22(12)10-11/h4-8,10H,9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJAYZWGFMSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide typically involves multi-step organic synthesis:
Formation of the Triazine Ring:
Starting Materials: Dimethylamine, methoxy-substituted substrates, cyanuric chloride.
Reaction: Nucleophilic substitution reactions under controlled temperatures (0-10°C) lead to the triazine ring formation.
Indolizine Ring Formation:
Starting Materials: Pyrrole derivatives, alkynes.
Reaction: Cycloaddition reactions, often employing transition metal catalysts.
Coupling Reaction:
Starting Materials: The previously synthesized triazine and indolizine compounds.
Reaction: Conducted under anhydrous conditions with suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
For industrial-scale production, the synthesis might employ:
Continuous Flow Reactors: Enhanced control over reaction conditions, improved yields.
Catalysis: Use of specific catalysts to increase reaction efficiency and reduce reaction times.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Converts specific groups to their oxidized forms, like transforming alcohol to carbonyl.
Reduction: Possible reduction of nitro or carbonyl groups under suitable conditions.
Substitution Reactions: Both nucleophilic and electrophilic substitutions, given the diverse reactive sites in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles under both acidic and basic conditions.
Major Products
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Varied based on the reagent and site of reaction.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is of interest in various research fields:
Chemistry
As a Reagent: Used in complex organic synthesis due to its diverse functional groups.
Catalysis: Serves as a ligand in organometallic chemistry.
Biology and Medicine
Biochemical Research: Useful in studying enzyme reactions and protein-ligand interactions.
Industry
Material Science: Employed in the development of new materials with unique properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Biological Activity: The compound may interact with specific enzymes or receptors, altering their function.
Pathways: Can modulate biochemical pathways through direct interaction with biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several triazine derivatives reported in the literature. Below is a detailed comparison based on substituents, biological activity, and synthesis pathways.
Substituent-Based Comparisons
Key Observations :
- The target compound uniquely combines a methoxy group and an indolizine-carboxamide, distinguishing it from pesticidal triazines (e.g., metsulfuron-methyl), which prioritize sulfonylurea moieties for herbicidal activity .
- Anticancer triazine derivatives, such as those in , often incorporate methylthio and sulfonamide groups, suggesting that the target compound’s indolizine-carboxamide could offer novel binding interactions in oncology.
Research Findings and Data
Anticancer Activity of Triazine Derivatives
Herbicidal Activity of Triazines
| Compound | Herbicidal Target | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Metsulfuron-methyl | Acetolactate synthase (ALS) | 3–10 | |
| Triflusulfuron-methyl | ALS inhibitor | 5–15 | |
| Target Compound | Unknown | Hypothesized | — |
Critical Analysis and Limitations
- Structural Uniqueness : The indolizine-carboxamide group is rare in triazine literature, limiting direct comparisons. Most analogs prioritize sulfonamides (anticancer) or sulfonylureas (herbicidal) .
- Lack of Direct Data: No experimental data (e.g., IC50, logP) for the target compound exists in the provided evidence, necessitating extrapolation from structural analogs.
- Contradictions: Triazines with methoxy groups (e.g., metsulfuron-methyl) are typically herbicidal, but the dimethylamino group in the target compound may redirect bioactivity toward mammalian targets .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide is a synthetic compound that incorporates a triazine moiety and an indolizine structure. This compound has garnered interest in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazine Core : Contributes to the compound's stability and potential interactions with biological targets.
- Indolizine Ring : Known for its bioactive properties in various natural products and pharmaceuticals.
The molecular formula is , with a molecular weight of approximately 304.36 g/mol.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can engage with cell receptors, influencing signaling pathways crucial for cellular responses.
- DNA/RNA Interaction : Potential intercalation with nucleic acids may affect transcription and translation processes, leading to altered gene expression.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and CNS cancer (SNB-75) cells. The compound exhibited a GI50 value of 870 nM on SNB-75 cells and 920 nM on MDA-MB-231 cells .
| Cell Line | GI50 (nM) |
|---|---|
| SNB-75 (CNS Cancer) | 870 |
| MDA-MB-231 (Breast Cancer) | 920 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- In Vitro Studies : Evaluations indicated that it possesses significant antibacterial effects against a range of pathogens. The specific mechanisms involved are still under investigation but may relate to its ability to disrupt microbial cell functions.
Anti-inflammatory Effects
Preliminary research suggests that this compound may exhibit anti-inflammatory properties:
- Cytokine Modulation : The compound appears to modulate the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Case Studies
Several case studies have investigated the biological effects of related compounds with similar structures:
- Combination Therapy : A study explored the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer treatment. The results indicated enhanced cytotoxicity when used together compared to doxorubicin alone .
- Structure-Activity Relationship (SAR) : Research into pyrazole derivatives has shown that modifications in the chemical structure significantly affect their biological activity, suggesting that similar approaches could optimize the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
